molecular formula C6H2BrClFI B2454763 3-Bromo-6-chloro-2-fluoroiodobenzene CAS No. 1820641-80-2

3-Bromo-6-chloro-2-fluoroiodobenzene

Cat. No. B2454763
CAS RN: 1820641-80-2
M. Wt: 335.34
InChI Key: WONDAUCITIKTBM-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-fluoroiodobenzene is a polyhalobenzene . It is a liquid at ambient temperature . The IUPAC name for this compound is 1-bromo-4-chloro-2-fluoro-3-iodobenzene .


Molecular Structure Analysis

The molecular weight of this compound is 335.34 . The InChI code for this compound is 1S/C6H2BrClFI/c7-3-1-2-4(8)6(10)5(3)9/h1-2H .


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . The molecular weight of this compound is 335.34 . The InChI code for this compound is 1S/C6H2BrClFI/c7-3-1-2-4(8)6(10)5(3)9/h1-2H .

Scientific Research Applications

Spectroscopic Investigations

  • Vibrational Spectroscopy : Research by Mahadevan et al. (2011) on 1-bromo-3-fluorobenzene, a related compound, used FT-IR and FT-Raman spectroscopy to understand the molecular geometry and vibrational frequencies in its ground state. This study provides insights into the electronic properties and molecular structure, relevant for future developments in substituted benzene compounds (Mahadevan, Periandy, Karabacak, & Ramalingam, 2011).

Chemical Synthesis and Reactions

  • Halogenation Studies : Loon & Wibaut (1937) investigated the bromination of various halogenobenzenes, including bromo-, chloro-, and fluorobenzene. Their findings on the effect of temperature and catalyst on substitution types can inform similar reactions in compounds like 3-Bromo-6-chloro-2-fluoroiodobenzene (Loon & Wibaut, 1937).
  • Electrochemical Fluorination : Horio et al. (1996) studied the electrochemical fluorination of halobenzenes. Understanding these reactions is crucial for comprehending the chemical behavior of this compound in electrochemical contexts (Horio, Momota, Kato, Morita, & Matsuda, 1996).

Advanced Material Applications

  • Sonolysis Studies : The sonolysis of various monohalogenated benzenes was investigated by Drijvers, Van Langenhove, & Herrygers (2000). This study helps understand the degradation mechanism of such compounds, relevant for environmental and material science applications (Drijvers, Van Langenhove, & Herrygers, 2000).

Pharmacological and Biomedical Research

  • Photodissociation Research : Karlsson et al. (2008) conducted a study on the UV photodissociation of bromo-3-fluorobenzene. The insights from this research can be applied to understand the behavior of this compound under similar conditions (Karlsson, Anders Borg, Lunell, Davidsson, & Karlsson, 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin. It may also cause skin and eye irritation .

properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONDAUCITIKTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)I)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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